molecular formula C25H23NO7 B2902648 8-ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl N,N-diethylcarbamate CAS No. 896033-72-0

8-ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl N,N-diethylcarbamate

Cat. No.: B2902648
CAS No.: 896033-72-0
M. Wt: 449.459
InChI Key: GOEOIFUMVWYUJM-UHFFFAOYSA-N
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Description

8-ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl N,N-diethylcarbamate: is a complex organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl N,N-diethylcarbamate typically involves multi-step organic reactions. The starting materials often include chromen derivatives and ethoxy compounds. The reaction conditions usually require specific catalysts and solvents to facilitate the formation of the desired product. For instance, the use of strong acids or bases as catalysts and organic solvents like dichloromethane or ethanol can be common in these reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps like purification through recrystallization or chromatography to isolate the final product. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

8-ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl N,N-diethylcarbamate: can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in various derivatives depending on the substituents introduced .

Scientific Research Applications

8-ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl N,N-diethylcarbamate: has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl N,N-diethylcarbamate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.

Comparison with Similar Compounds

8-ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl N,N-diethylcarbamate: can be compared with other chromen derivatives:

    [4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl] N,N-dimethylcarbamate: Similar in structure but with different substituents, leading to variations in biological activity and chemical properties.

    4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl propanoate: Another derivative with distinct functional groups, affecting its reactivity and applications.

The uniqueness of This compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl] N,N-diethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO7/c1-4-26(5-2)25(29)31-16-10-11-17-18(14-22(27)32-21(17)13-16)19-12-15-8-7-9-20(30-6-3)23(15)33-24(19)28/h7-14H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEOIFUMVWYUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C(=CC=C4)OCC)OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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